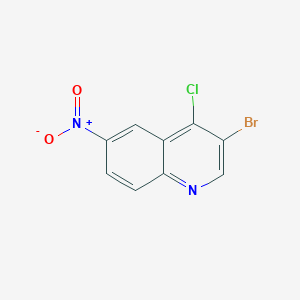

3-Bromo-4-chloro-6-nitroquinoline

Description

The compound features a bromine atom at position 3, chlorine at position 4, and a nitro group at position 6 of the quinoline scaffold. These substituents influence its electronic, steric, and solubility characteristics, making it a candidate for further functionalization or biological activity studies .

Properties

Molecular Formula |

C9H4BrClN2O2 |

|---|---|

Molecular Weight |

287.50 g/mol |

IUPAC Name |

3-bromo-4-chloro-6-nitroquinoline |

InChI |

InChI=1S/C9H4BrClN2O2/c10-7-4-12-8-2-1-5(13(14)15)3-6(8)9(7)11/h1-4H |

InChI Key |

YAEFENZIBHTRSI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1[N+](=O)[O-])Cl)Br |

Origin of Product |

United States |

Preparation Methods

Nitration of 3-Bromo-4-chloroquinoline

- Reagents: Concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3).

- Procedure:

- Dissolve 3-bromo-4-chloroquinoline in concentrated sulfuric acid to form a reactive solution.

- Slowly add concentrated nitric acid with stirring, maintaining temperature control to avoid side reactions.

- The nitration occurs preferentially at the 6-position due to electronic and steric factors.

- Reaction Conditions: Typically carried out at low to moderate temperatures to control regioselectivity and minimize decomposition.

- Workup: After completion, the reaction mixture is quenched, and the product is isolated by filtration or extraction, followed by purification steps such as recrystallization.

Alternative Synthesis Routes and Patented Methods

A Chinese patent (CN106432073B) describes a preparation method involving:

- Starting from 4-bromoaniline derivatives.

- Conversion to 3-bromo-4-chloroquinoline intermediates through cyclization and chlorination steps.

- Subsequent nitration to introduce the nitro group at the 6-position.

- Use of reagents such as phosphorus trichloride (PCl3) for chlorination.

- Solvents including toluene, methanol, diethyl ether, and others are used for reaction medium and purification.

- Process steps include reflux, cooling, filtration, and washing to isolate the final product.

This patent emphasizes:

- Efficient conversion steps to maximize yield.

- Use of inert atmospheres or inert gases to prevent side reactions.

- Control of reaction parameters such as temperature and reagent addition rates.

Comparative Data Table: Key Preparation Parameters

Mechanistic Insights and Reaction Considerations

- The nitration mechanism proceeds via electrophilic aromatic substitution, where the nitronium ion (NO2+) generated in situ attacks the electron-rich quinoline ring.

- The presence of bromine and chlorine substituents directs nitration to the 6-position due to electronic effects.

- Sulfuric acid acts both as a solvent and as a catalyst, stabilizing the nitronium ion.

- Temperature control is crucial to avoid over-nitration or decomposition.

- The halogen substituents (Br and Cl) increase the compound's electrophilicity and influence the reactivity pattern.

Industrial and Laboratory Scale Considerations

- Continuous flow nitration reactors have been explored to improve yield, safety, and environmental impact by controlling exothermic nitration reactions more precisely.

- Green chemistry principles are applied by optimizing reagent ratios and minimizing waste.

- The choice of solvents and purification methods affects the scalability and cost-effectiveness of the synthesis.

Summary of Research Findings

- The primary and most documented method for preparing this compound involves nitration of 3-bromo-4-chloroquinoline using mixed acid systems (H2SO4/HNO3).

- Patented methods provide alternative synthetic routes starting from substituted anilines, involving chlorination and cyclization steps before nitration.

- Reaction parameters such as temperature, reagent addition rate, and solvent choice critically influence yield and purity.

- Industrial adaptations focus on continuous flow processes and green chemistry to enhance efficiency and reduce environmental impact.

This detailed analysis consolidates the current knowledge on the preparation of this compound, providing a valuable resource for chemists involved in its synthesis and application.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-chloro-6-nitroquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions to form quinoline N-oxides.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.

Major Products:

Substitution: Derivatives with different functional groups replacing bromine or chlorine.

Reduction: 3-Bromo-4-chloro-6-aminoquinoline.

Oxidation: Quinoline N-oxides.

Scientific Research Applications

3-Bromo-4-chloro-6-nitroquinoline has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anticancer, antimicrobial, and anti-inflammatory drugs.

Synthetic Organic Chemistry: It is used in the synthesis of complex heterocyclic compounds and as an intermediate in various organic reactions.

Industrial Chemistry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-6-nitroquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it can inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and targets can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers

Positional isomers of 3-bromo-4-chloro-6-nitroquinoline demonstrate how substituent arrangement affects properties:

- 6-Bromo-4-chloro-3-nitroquinoline (CAS 723281-72-9): This isomer has bromine at position 6, chlorine at 4, and nitro at 3. It shares the molecular formula C₉H₄BrClN₂O₂ and molecular weight 287.5 g/mol but exhibits distinct solubility (slight solubility in chloroform, methanol, and DMSO) due to altered polarity .

Halogen-Substituted Derivatives

- 3-Bromo-4-chloro-6-trifluoromethylquinoline (CAS 1204810-99-0): Replacing the nitro group with a trifluoromethyl (-CF₃) group increases hydrophobicity (molecular weight 310.50 g/mol) and may enhance metabolic stability in drug design .

- 3-Bromo-4-chloro-6-fluoroquinoline (CAS 1204810-93-4): The smaller fluorine atom at position 6 reduces steric hindrance compared to nitro, favoring nucleophilic aromatic substitutions (molecular weight 260.49 g/mol) .

Nitro-Substituted Derivatives

- 6-Bromo-8-ethyl-5-nitroquinoline (CAS 91062-74-7): An ethyl group at position 8 introduces steric bulk, while nitro at position 5 may influence π-stacking interactions in crystal structures (molecular weight 281.11 g/mol) .

Data Tables

Table 1. Key Properties of this compound and Analogs

*Estimated based on structural similarity to 6-bromo-4-chloro-3-nitroquinoline.

Research Findings

- Electronic Effects: Nitro groups at position 6 (as in the target compound) exert strong electron-withdrawing effects, directing electrophilic substitutions to positions 5 or 8 of the quinoline ring .

- Solubility Trends: The nitro group reduces solubility in non-polar solvents compared to halogen-only analogs (e.g., 3-Bromo-4-chloroquinoline) .

- Biological Relevance : Trifluoromethyl and fluoro analogs show enhanced bioavailability in preliminary studies, suggesting that modifying the 6-position substituent in the target compound could optimize pharmacokinetics .

Biological Activity

3-Bromo-4-chloro-6-nitroquinoline is a heterocyclic compound belonging to the quinoline family, notable for its unique arrangement of bromine, chlorine, and nitro groups. This structure significantly influences its chemical properties and potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in medicinal chemistry, and comparative studies with similar compounds.

- Molecular Formula : CHBrClNO

- Molecular Weight : Approximately 273.5 g/mol

The presence of halogens and a nitro group enhances the compound's reactivity, making it a valuable building block in drug design and synthesis.

The biological activity of this compound primarily involves interactions with various molecular targets, including enzymes and receptors. These interactions can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.

- Antimicrobial Activity : It has shown potential against various pathogens, with studies indicating effective inhibition of fungal strains.

Antifungal Activity

A study investigated the antifungal properties of several quinoline derivatives, including this compound. The minimal inhibitory concentrations (MICs) were determined for various fungi:

| Compound | A. niger (MIC µg/ml) | A. oryzae (MIC µg/ml) | M. cirinelloides (MIC µg/ml) |

|---|---|---|---|

| This compound | >3.5 | >3.5 | >3.5 |

| 6-Bromo-3-chloro-8-nitroquinoline | 0.028 | 0.024 | 0.021 |

These results demonstrate that while this compound exhibits some antifungal activity, derivatives like 6-Bromo-3-chloro-8-nitroquinoline show significantly lower MIC values, indicating higher potency against specific fungi .

Anticancer Potential

Research has indicated that the compound may target cancer cells through various pathways. For instance, it can inhibit the proliferation of specific cancer cell lines by modulating signaling pathways associated with cell growth and survival .

Applications in Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents:

- Anticancer Drugs : Its derivatives are being explored for their potential to treat different types of cancer.

- Antimicrobial Agents : The compound's ability to inhibit microbial growth makes it a candidate for developing new antibiotics.

- Anti-inflammatory Drugs : Modifications to its structure may yield compounds with anti-inflammatory properties.

Comparative Studies with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Bromo-4-chloro-3-nitroquinoline | Nitro group at position 3 | Different pharmacological profile |

| 7-Bromo-4-chloro-3-nitroquinoline | Nitro group at position 3 but with different halogen | Varied reactivity due to position alteration |

| 6-Bromo-4-chloro-7-fluoroquinoline | Fluorine instead of chlorine at position 4 | Potentially different electronic properties |

These comparisons reveal that while all these compounds share a quinoline backbone, their specific functional group arrangements lead to distinct biological activities and pharmacological profiles .

Q & A

Q. Basic

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., NO₂ groups cause deshielding at C6) .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 290.89) .

- X-ray crystallography : SHELX programs refine crystal structures, revealing bond angles and halogen interactions. For example, SHELXL-2018 optimizes anisotropic displacement parameters for heavy atoms like Br and Cl .

What methodologies are recommended for optimizing regioselectivity in nucleophilic substitution reactions involving this compound?

Advanced

Regioselectivity is influenced by electronic and steric effects:

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) favor substitution at the Br position due to enhanced leaving-group stability .

- Catalytic systems : Pd(PPh₃)₄ in Suzuki-Miyaura coupling selectively replaces Br over Cl, enabling C–C bond formation with aryl boronic acids .

- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor Br substitution, while higher temperatures (80°C) may activate Cl sites .

How can density functional theory (DFT) be applied to predict the reactivity and electronic properties of this compound?

Advanced

DFT models electronic structure and reactivity:

- Electron density mapping : The Colle-Salvetti method calculates correlation energies to predict sites prone to electrophilic attack (e.g., electron-deficient C3 due to Br and NO₂ groups) .

- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps quantify stability; nitro groups lower LUMO energy, enhancing electrophilicity .

- Reaction pathway simulations : Transition-state analysis identifies activation barriers for substitution or coupling reactions .

What are the key considerations when designing biological activity studies for this compound derivatives?

Q. Advanced

- Target selection : Prioritize enzymes with halogen-binding pockets (e.g., kinases or topoisomerases) based on structural analogs .

- In-vitro assays : Use cell-free systems to assess inhibition kinetics (e.g., IC₅₀ via fluorescence quenching) and minimize cytotoxicity .

- Derivatization strategies : Introduce polar groups (e.g., -NH₂ or -OH) at C6/C7 to enhance solubility and bioavailability .

How do steric and electronic effects influence the coupling reactions of this compound in cross-coupling methodologies?

Q. Advanced

- Steric hindrance : Bulky substituents at C3 (Br) hinder Pd catalyst access, favoring coupling at less hindered positions (e.g., C8) .

- Electronic directing effects : The electron-withdrawing NO₂ group at C6 deactivates the quinoline ring, directing coupling to electron-rich aryl boronic acids .

- Catalyst tuning : Bidentate ligands (e.g., dppf) enhance oxidative addition rates for Br over Cl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.